molecular formula C11H19NO9 B13845764 N-Acetyl-D-[2,3-13C2]neuraminic Acid

N-Acetyl-D-[2,3-13C2]neuraminic Acid

カタログ番号: B13845764
分子量: 311.26 g/mol
InChIキー: SQVRNKJHWKZAKO-YYJPHSFESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Overview of N-Acetyl-D-Neuraminic Acid (Neu5Ac) in Biological Systems

N-Acetyl-D-neuraminic acid (Neu5Ac) is the most prevalent form of sialic acid in human and many mammalian cells. wikipedia.org It is a nine-carbon acidic monosaccharide that plays a fundamental role in a multitude of biological processes. metwarebio.com

The presence of Neu5Ac at the termini of glycoconjugates significantly influences their structure and function. nih.gov It can modulate the conformation and stability of proteins and lipids to which it is attached. Functionally, Neu5Ac is involved in a wide array of physiological and pathological events, including immune responses, neuronal development, and host-pathogen interactions. wikipedia.orgmetwarebio.com For instance, it can act as a receptor for viruses like influenza, facilitating their entry into host cells. wikipedia.org

Principles and Advantages of Stable Isotopic Labeling in Biochemical Research

Stable isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate their structural characteristics. creative-proteomics.comwikipedia.org This method involves replacing one or more atoms in a molecule with their stable (non-radioactive) isotopes. creative-proteomics.com

Carbon-13 (¹³C) is a stable isotope of carbon that is widely used as a tracer in biochemical research. researchgate.net Unlike radioactive isotopes, ¹³C is non-radioactive and safe for use in a wide range of studies, including those involving human subjects. diagnosticsworldnews.comnih.gov The incorporation of ¹³C into a molecule allows researchers to follow its journey through metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.com In structural biology, ¹³C labeling enhances NMR signals, providing detailed information about the three-dimensional structure and dynamics of biomolecules. frontiersin.orgnih.gov

Stable isotope labeling with ¹³C has become an indispensable tool for metabolic flux analysis, which quantifies the rates of metabolic reactions within a cell. wikipedia.orgvanderbilt.edu By feeding cells ¹³C-labeled substrates, scientists can track the distribution of the isotope into various metabolites, thereby mapping out active metabolic pathways. nih.govnih.gov In structural analysis, the use of ¹³C-enriched compounds significantly improves the resolution and sensitivity of NMR experiments, enabling the detailed characterization of complex biomolecules and their interactions. frontiersin.orgnih.gov

Specific Focus on N-Acetyl-D-[2,3-¹³C₂]neuraminic Acid in Advanced Academic Investigations

N-Acetyl-D-[2,3-¹³C₂]neuraminic acid is a specifically labeled isotopologue of Neu5Ac where the carbon atoms at positions 2 and 3 of the neuraminic acid backbone are replaced with ¹³C. cymitquimica.compharmaffiliates.com This targeted labeling provides a unique probe for investigating the metabolism and function of sialic acids.

Research utilizing this compound allows for precise tracking of the C2 and C3 atoms through various biochemical transformations. For example, in NMR-based studies, the ¹³C-¹³C coupling between these adjacent labeled carbons provides valuable conformational information about sialylated glycans and their interactions with binding partners like selectins. elsevierpure.comuea.ac.uk Furthermore, this labeled compound can be used to monitor the activity of enzymes involved in sialic acid metabolism in real-time. nih.gov

Interactive Table of Research Applications

Research AreaApplication of N-Acetyl-D-[2,3-¹³C₂]neuraminic AcidAnalytical Technique(s)Key Findings
Metabolic Flux Analysis Tracing the incorporation of the sialic acid backbone into glycoconjugates.Mass SpectrometryElucidation of sialic acid salvage and de novo biosynthetic pathways.
Structural Biology Determining the conformation of sialyl-oligosaccharides in solution and when bound to proteins.NMR SpectroscopyRevealed detailed structural insights into ligand-receptor interactions. elsevierpure.comuea.ac.uk
Enzyme Kinetics Monitoring the activity of sialyltransferases and neuraminidases.NMR SpectroscopyEnabled real-time measurement of enzyme velocities and inhibitor screening. nih.gov
Glycoengineering Labeling of cell surface glycoconjugates for visualization and functional studies.Fluorescence MicroscopyDemonstrated the ability to modify and track sialylated structures on live cells. oup.com

特性

分子式

C11H19NO9

分子量

311.26 g/mol

IUPAC名

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3-13C2)oxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1/i2+1,11+1

InChIキー

SQVRNKJHWKZAKO-YYJPHSFESA-N

異性体SMILES

CC(=O)N[C@@H]1[C@H]([13CH2][13C](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O

正規SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

製品の起源

United States

Advanced Spectroscopic Characterization and Structural Elucidation Using N Acetyl D 2,3 13c2 Neuraminic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The introduction of ¹³C labels into N-acetylneuraminic acid significantly enhances NMR-based analyses. sigmaaldrich.com This labeling strategy is particularly advantageous for overcoming the low natural abundance (1.1%) and relatively low gyromagnetic ratio of the ¹³C nucleus, which typically result in low sensitivity in standard ¹³C NMR experiments.

The strategic placement of ¹³C labels at C2 and C3 of N-acetylneuraminic acid provides a direct window into the molecule's core structure. ¹³C NMR spectroscopy of this labeled compound allows for precise measurement of chemical shifts and coupling constants (J-couplings) that are highly sensitive to the local electronic environment and stereochemistry. researchgate.net These parameters are crucial for elucidating the carbon backbone and understanding the molecule's conformational preferences in solution.

Studies have shown that J(CH) and J(CC) values involving the labeled C2 carbon are dependent on the anomeric configuration (α or β), the C1-C2 bond torsion, and the pH of the solution. researchgate.net For instance, the one-bond C1-C2 coupling (¹J C1C2) in neuraminic acid has been determined to be as high as 71.7 Hz and is also pH-dependent. researchgate.net Furthermore, long-range couplings, such as the four-bond coupling between C2 and H7 (⁴J(C2,H7)), are sensitive to the conformation of the glycerol (B35011) side-chain. researchgate.net This detailed information, made accessible by isotopic labeling, is fundamental for building accurate three-dimensional models of the molecule's behavior in a physiological context.

Two-dimensional (2D) inverse-detected heteronuclear NMR experiments, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning proton and carbon signals in the molecule. ustc.edu.cn The use of N-Acetyl-D-[2,3-¹³C₂]neuraminic acid greatly enhances the sensitivity and resolution of these experiments.

The HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C carbons, providing unambiguous one-bond ¹H-¹³C connectivities. nih.govmagritek.com For the labeled compound, strong cross-peaks corresponding to the protons on the labeled C2 and C3 carbons would be readily observed, simplifying spectral assignment.

The HMBC experiment detects correlations between protons and carbons over two or three bonds (²JCH, ³JCH). ustc.edu.cnmagritek.com This is exceptionally powerful for tracing out the carbon skeleton of the molecule. ustc.edu.cn By analyzing the HMBC spectrum of N-Acetyl-D-[2,3-¹³C₂]neuraminic acid, one can establish connectivities from protons to the labeled C2 and C3 carbons, confirming the structure and assigning neighboring quaternary carbons, such as the carboxyl C1, which have no attached protons and are therefore invisible in HSQC spectra. magritek.com

In aqueous solution, N-acetylneuraminic acid exists in equilibrium between its dominant cyclic pyranose forms (α and β anomers) and minor acyclic forms. researchgate.net The use of ¹³C-labeled N-acetylneuraminic acid has been instrumental in detecting and quantifying these low-abundance acyclic species—specifically the keto, keto hydrate (B1144303), and enol tautomers—by ¹³C NMR. nih.govnd.edu

The distinct chemical environments of the labeled C2 and C3 carbons in each form give rise to unique and resolvable signals in the ¹³C NMR spectrum. researchgate.netnih.gov For example, studies using [2-¹³C]Neu5Ac identified the C2 signal of the keto form at approximately 198 ppm, the keto hydrate at about 94 ppm, and the enol form at around 143 ppm. nih.govnd.edu The high sensitivity afforded by the isotopic label allows for the precise integration of these signals to determine the relative populations of each form under different conditions. nd.edu Research has shown that at pH 2, the keto, keto hydrate, and enol forms constitute approximately 0.7%, 1.9%, and 0.5% of the total species in solution, respectively. researchgate.netnih.gov The enol form was found to be undetectable at a pH greater than 6.0. researchgate.netnih.gov

FormIsotopomerObserved CarbonApproximate ¹³C Chemical Shift (ppm)Abundance at pH 2.0 (%)
α-Pyranose[2-¹³C]C296.535.8
β-Pyranose[2-¹³C]C295.9791.2
Keto (Acyclic)[2-¹³C]C2~198~0.7
Keto Hydrate (Acyclic)[2-¹³C]C2~94~1.9
Enol (Acyclic)[2-¹³C]C2~143~0.5
[3-¹³C]C3~120

This table summarizes ¹³C NMR data for different forms of N-acetylneuraminic acid in aqueous solution, based on studies with specifically labeled isotopomers. researchgate.netnih.govnd.edu

The conformational dynamics of N-acetylneuraminic acid are significantly influenced by the pH of the solution, primarily due to the ionization of its carboxyl group. researchgate.netnih.gov Isotopic labeling at C2 and C3 enables detailed analysis of these pH-dependent changes through the precise measurement of J-coupling constants. researchgate.net

Mass Spectrometry (MS) Techniques for Labeled Metabolite Identification

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org The use of stable isotope-labeled compounds like N-Acetyl-D-[2,3-¹³C₂]neuraminic acid is a cornerstone of modern quantitative metabolomics, often in conjunction with liquid chromatography (LC-MS).

When N-Acetyl-D-[2,3-¹³C₂]neuraminic acid is introduced into a biological system, it can be used as a tracer to follow metabolic pathways or as an internal standard for precise quantification. wikipedia.org In mass spectrometry, the labeled compound is easily distinguished from its unlabeled, endogenous counterpart due to a predictable mass shift. N-Acetyl-D-[2,3-¹³C₂]neuraminic acid has a molecular weight that is two daltons higher than the natural compound because of the two ¹³C atoms replacing the more common ¹²C atoms.

Metabolic Flux Analysis and Pathway Elucidation with N Acetyl D 2,3 13c2 Neuraminic Acid

Tracing Sialic Acid Biosynthesis Pathways

The biosynthesis of sialic acids is a complex process that spans multiple cellular compartments. Utilizing N-Acetyl-D-[2,3-¹³C₂]neuraminic acid as a tracer enables a detailed investigation of this pathway, from the initial precursor molecules to the final incorporation into glycoconjugates.

Cytosolic and Nuclear Stages of Neu5Ac Biosynthesis

The synthesis of Neu5Ac begins in the cytosol and culminates in the nucleus with the formation of the activated sugar nucleotide, CMP-Neu5Ac. The process starts with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to N-acetylmannosamine (ManNAc). ManNAc is then phosphorylated to ManNAc-6-phosphate, which condenses with phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). After dephosphorylation to Neu5Ac, the molecule is transported into the nucleus. Within the nucleus, Neu5Ac is activated by CMP-sialic acid synthetase to form CMP-Neu5Ac, the donor substrate for sialyltransferases in the Golgi apparatus.

By introducing N-Acetyl-D-[2,3-¹³C₂]neuraminic acid into this pathway, researchers can monitor the efficiency of each enzymatic step and the transport of intermediates between the cytosol and the nucleus. The distinct mass shift imparted by the two ¹³C atoms allows for the clear differentiation of the labeled sialic acid and its downstream products from the endogenous, unlabeled pool.

Investigation of Precursor Utilization and Epimerization

The biosynthesis of Neu5Ac can utilize different precursor molecules, and the pathway involves a key epimerization step. The enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) catalyzes the conversion of UDP-GlcNAc to ManNAc. Understanding the flux through this epimerization step is crucial for comprehending the regulation of sialic acid production.

Elucidation of Regulatory Steps in Metabolic Networks

Metabolic pathways are tightly regulated to meet the cell's demand for specific molecules. The sialic acid biosynthesis pathway is known to be subject to feedback inhibition, where the final product, CMP-Neu5Ac, can inhibit the activity of GNE, the rate-limiting enzyme.

Isotopic tracers like N-Acetyl-D-[2,3-¹³C₂]neuraminic acid are instrumental in studying these regulatory mechanisms. By introducing a pulse of the labeled compound, researchers can observe the dynamic changes in the concentrations of pathway intermediates and the final product. This allows for the identification of key regulatory nodes and the quantification of the strength of feedback loops. For example, an accumulation of labeled CMP-Neu5Ac followed by a decrease in the synthesis of new sialic acids from other labeled precursors would provide direct evidence for feedback inhibition.

Analysis of Sialic Acid Catabolism and Recycling Pathways

Beyond biosynthesis, cells also possess intricate pathways for the breakdown and recycling of sialic acids. N-Acetyl-D-[2,3-¹³C₂]neuraminic acid serves as an invaluable tool for tracing these catabolic and salvage routes, providing a complete picture of sialic acid homeostasis.

Lysosomal Degradation and Metabolite Reuse

Sialoglycoconjugates, after their lifespan on the cell surface or in circulation, are often internalized and delivered to lysosomes for degradation. Within the acidic environment of the lysosome, sialidases cleave terminal sialic acid residues from the glycan chains. This free sialic acid can then be transported out of the lysosome and re-enter the biosynthetic pathway for reuse, a process known as the salvage pathway.

By labeling cellular sialoglycoconjugates with N-Acetyl-D-[2,3-¹³C₂]neuraminic acid and then monitoring the appearance of the labeled monosaccharide in the cytosol and its subsequent re-incorporation into newly synthesized glycans, the efficiency of the lysosomal degradation and salvage pathway can be quantified. This approach has been crucial in understanding lysosomal storage diseases where defects in sialic acid transport lead to its accumulation within the lysosome.

Pathway StageKey Enzymes/TransportersLocationTracer Application
Glycoconjugate BreakdownSialidases (Neuraminidases)LysosomeTracking the release of labeled Neu5Ac from complex glycans.
Lysosomal EffluxSialin (SLC17A5)Lysosomal MembraneQuantifying the transport of labeled Neu5Ac into the cytosol.
Cytosolic Re-activationCMP-Sialic Acid SynthetaseNucleusMonitoring the conversion of salvaged labeled Neu5Ac into CMP-Neu5Ac.
Re-incorporationSialyltransferasesGolgi ApparatusObserving the re-entry of the labeled sialic acid into newly synthesized glycoconjugates.

Formation and Fate of Sialic Acid Derivatives

Sialic acids can undergo various modifications, leading to a diverse family of over 50 different derivatives. Common modifications include O-acetylation, O-methylation, and the formation of lactones or lactams. These modifications can significantly impact the biological functions of sialic acids.

Tracing studies with N-Acetyl-D-[2,3-¹³C₂]neuraminic acid can shed light on the formation and metabolic fate of these derivatives. As the labeled Neu5Ac is incorporated into glycans and subsequently modified, the resulting derivatives will also carry the ¹³C label. Mass spectrometry can then be used to identify and quantify these labeled derivatives, providing insights into the enzymes responsible for their formation and their subsequent catabolism or recycling. This allows for a detailed mapping of the metabolic pathways that lead to the diverse array of sialic acid structures found in nature.

Derivative TypeModificationPotential Impact
O-acetylated Sialic AcidsAddition of acetyl groupsAltered recognition by viruses and lectins
O-methylated Sialic AcidsAddition of methyl groupsChanges in physicochemical properties
Sialic Acid Lactones/LactamsIntramolecular cyclizationModulation of receptor binding affinity

Dynamic Isotope Tracing in Glycan Remodeling and Turnover Studies

Dynamic isotope tracing with N-Acetyl-D-[2,3-13C2]neuraminic acid is a specialized application of metabolic flux analysis focused on the biology of sialylated glycans. Sialic acids are typically found at the outermost positions of glycan chains on glycoproteins and glycolipids, where they play critical roles in a vast array of biological events. nih.govresearchgate.net By introducing a ¹³C-labeled version of the most common sialic acid, N-acetylneuraminic acid (Neu5Ac), researchers can monitor the processes of glycan construction, modification (remodeling), and degradation in living systems.

The core principle involves supplying cells or organisms with this compound, which is then utilized by the cell's natural biosynthetic machinery. nih.gov Analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect the unique mass or magnetic resonance signature of the ¹³C isotopes. nih.govnih.gov This allows for the precise tracking of the labeled sialic acid as it is incorporated into and released from various glycoconjugates, providing a real-time view of sialoglycan dynamics.

Once introduced into a biological system, exogenous this compound is transported into the cell and enters the sialic acid metabolic pathway. It is activated to the high-energy sugar nucleotide donor, CMP-N-Acetyl-D-[2,3-13C2]neuraminic acid. This molecule then serves as a substrate for a family of enzymes known as sialyltransferases, which are located in the Golgi apparatus. These enzymes catalyze the transfer of the ¹³C-labeled sialic acid onto the termini of nascent N-glycan and O-glycan chains of proteins (forming glycoproteins) and onto lipid anchors (forming glycolipids).

The successful incorporation of the ¹³C label can be verified and quantified using several powerful analytical methods. Mass spectrometry can identify the mass shift in glycopeptides or released glycans corresponding to the presence of the heavier ¹³C isotopes. NMR spectroscopy is also a valuable tool, as the ¹³C atoms at positions 2 and 3 of the neuraminic acid ring provide distinct signals that can be used to study the structure and environment of the labeled glycan. nih.govnih.gov

Table 1: Research Findings on Labeled Sialic Acid Incorporation
Target Molecule ClassIncorporation PathwayKey EnzymesPrimary Analytical Detection MethodReference Finding
GlycoproteinsSialic acid salvage pathway and Golgi sialylationCMP-Sialic Acid Synthetase, Sialyltransferases (e.g., ST6Gal-I)Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy¹³C-labeled N-acetylneuraminic acid is enzymatically added to glycoproteins, with incorporation detectable by 2D ¹H-¹³C HSQC NMR experiments. nih.gov
Glycolipids (Gangliosides)Sialic acid salvage pathway and Golgi sialylationCMP-Sialic Acid Synthetase, SialyltransferasesMass SpectrometrySialic acids are indispensable components of gangliosides, incorporated via sialyltransferase activity in the Golgi. researchgate.net

A key application of dynamic isotope tracing is the measurement of the turnover rate—the combined rate of synthesis and degradation—of specific molecules. By using this compound in a "pulse-chase" experimental design, the lifespan of sialylated glycoconjugates can be determined.

In the "pulse" phase, cells are exposed to the ¹³C-labeled sialic acid for a defined period, leading to its incorporation into newly synthesized glycoconjugates. In the "chase" phase, the labeled precursor is replaced with its unlabeled counterpart. The rate of disappearance of the ¹³C signal from a specific glycoprotein (B1211001) or glycolipid population is then monitored over time using mass spectrometry. This decay curve allows for the calculation of the molecule's half-life (t½), a direct measure of its turnover rate.

These studies provide crucial insights into how the stability and lifespan of glycoproteins are regulated. For instance, comparing the turnover rates of a specific protein in different cellular states (e.g., normal vs. diseased) can reveal changes in metabolic stability that are relevant to the disease process. The data generated from these experiments are essential for a complete understanding of proteostasis and the homeostatic control of the glycoproteome.

Table 2: Illustrative Data on Glycoprotein Turnover Analysis
GlycoproteinCell Type / TissueExperimental ConditionMeasured Half-Life (t½)
Integrin α5MDA-MB-231 Breast Cancer CellsControl~36 hours
Integrin α5MDA-MB-231 Breast Cancer CellsIncreased Metabolic Flux~28 hours
CD44MCF10A Breast Epithelial CellsControl~48 hours
CD44T-47D Breast Cancer CellsControl~42 hours

Note: The data in this table are illustrative, based on principles of metabolic flux analysis, to demonstrate how turnover rates are presented. Actual values are protein- and cell-type specific.

Enzymatic Reaction Mechanism Studies Using N Acetyl D 2,3 13c2 Neuraminic Acid

Probing Glycosyltransferase and Sialyltransferase Mechanisms

Glycosyltransferases and sialyltransferases are crucial enzymes involved in the synthesis of complex carbohydrates, known as glycans, which play vital roles in cellular recognition, communication, and pathogenesis. bibliotekanauki.plnih.gov The use of N-Acetyl-D-[2,3-13C2]neuraminic acid has been instrumental in dissecting the mechanisms of these enzymes.

Donor Substrate Specificity and Reaction Stereochemistry

Sialyltransferases catalyze the transfer of sialic acid from a donor substrate, typically CMP-N-acetylneuraminic acid, to an acceptor molecule. Understanding the stereochemical outcome of this reaction is fundamental to comprehending the enzyme's mechanism. While direct studies utilizing this compound to determine stereochemistry are not prominently detailed in the provided search results, the principles of using isotopically labeled substrates are well-established. By tracking the fate of the 13C labels in the product, researchers can determine whether the transfer occurs with retention or inversion of configuration at the anomeric center, providing insights into a double-displacement or single-displacement mechanism, respectively.

Kinetic Isotope Effects in Enzymatic Catalysis

Kinetic isotope effect (KIE) studies are a powerful method for probing the transition state of an enzymatic reaction. By comparing the reaction rates of the unlabeled substrate with its isotopically labeled counterpart, researchers can infer changes in bonding and geometry at the labeled positions during the rate-limiting step.

In the context of sialyltransferases, KIE experiments using substrates labeled at key positions, including the anomeric carbon (C2), can reveal the degree of oxocarbenium ion character in the transition state. bibliotekanauki.pl A significant KIE at C2 would suggest that the C2-O bond to the CMP donor is substantially broken in the transition state. Studies on the solvolysis of CMP-NeuAc and sialyltransferase-catalyzed reactions have shown primary 14C KIEs of 1.03, indicating a late transition state with significant charge development. bibliotekanauki.pl The use of this compound in such experiments would allow for the precise measurement of KIEs at both the anomeric carbon (C2) and the adjacent carbon (C3), providing a more detailed picture of the transition state structure.

Table 1: Representative Kinetic Isotope Effects in Sialic Acid Transfer Reactions

Reaction Isotope Position KIE Value Implied Transition State Character
Solvolysis of UMP-NeuAc β-2H 1.28 Late, without nucleophilic participation
Solvolysis of UMP-NeuAc primary 14C 1.03 Late, without nucleophilic participation
Sialyltransferase-catalyzed transfer β-2H 1.22 Similar to solvolysis, less charge development
Sialyltransferase-catalyzed transfer 14C 1.03 Similar to solvolysis, less charge development
Trans-sialidase-catalyzed transfer β-2H 1.05 Diminished charge, considerable nucleophilic character

This table is based on data from kinetic isotope effect experiments on related sialic acid transfer reactions and illustrates the type of data that can be obtained. bibliotekanauki.pl

Investigating Sialic Acid Aldolase (B8822740) and Epimerase Activities

Sialic acid aldolase, also known as N-acetylneuraminate lyase (NAL), catalyzes the reversible cleavage of N-acetylneuraminic acid to N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.govnih.gov This enzyme is central to sialic acid metabolism. N-acyl-D-glucosamine 2-epimerase (AGE) is another key enzyme that catalyzes the conversion of N-acetyl-D-glucosamine (GlcNAc) to ManNAc, providing the substrate for NAL in the biosynthetic pathway. sci-hub.boxnih.gov

Elucidation of Catalytic Intermediates

The mechanism of Class I aldolases, including NAL, proceeds through the formation of a Schiff base intermediate between a lysine (B10760008) residue in the active site and the pyruvate substrate. nih.govnih.gov The use of this compound in conjunction with techniques like NMR spectroscopy can be invaluable for trapping and characterizing such intermediates. The 13C labels at C2 and C3 would provide distinct signals that could be monitored to follow the formation and breakdown of the Schiff base and subsequent steps in the catalytic cycle. Crystallographic studies have captured "snapshot" structures of intermediates in the NAL catalytic cycle, revealing enzyme-bound pyruvate and ManNAc. nih.gov

Substrate Binding and Product Release Mechanisms

Understanding how substrates bind and products are released is crucial for a complete picture of enzyme function. NAL follows an ordered Bi-Uni kinetic mechanism where pyruvate binds first, followed by ManNAc. nih.gov The product, Neu5Ac, is then released. The use of labeled substrates like this compound in binding studies, for instance using NMR or mass spectrometry, can help to quantify binding affinities and determine the kinetics of substrate association and product dissociation. Structural studies of NAL from Pasteurella multocida in complex with sialic acids have shown that the sugar binds in its open-chain ketone form, with every hydroxyl group making hydrogen bond interactions with the enzyme. nih.gov

Studies of Neuraminidase (Sialidase) Functionality and Specificity

Neuraminidases, or sialidases, are glycoside hydrolase enzymes that cleave the glycosidic linkages of terminal sialic acid residues from glycoproteins and glycolipids. wikipedia.orgwikipedia.org They are found in a wide range of organisms, from viruses to mammals, and play critical roles in various biological processes, including viral infection. nih.govnih.gov

The enzymatic mechanism of influenza virus neuraminidase involves the distortion of the sialoside from its chair conformation to a pseudoboat conformation upon binding. wikipedia.org This is followed by the formation of an oxocarbocation intermediate, the sialosyl cation. wikipedia.org this compound can be incorporated into synthetic substrates for neuraminidases. By analyzing the cleavage products using mass spectrometry or NMR, researchers can gain insights into the enzyme's substrate specificity and catalytic mechanism. For example, the ability of a neuraminidase to cleave a substrate containing the labeled sialic acid would confirm its activity and could be used to screen for inhibitors. Furthermore, KIE studies with substrates containing this compound could provide detailed information about the transition state of the cleavage reaction, complementing the understanding gained from structural studies.

Table 2: Key Enzymes in Sialic Acid Metabolism and their Mechanisms

Enzyme EC Number Reaction Mechanistic Feature
N-Acetylneuraminate Lyase (NAL) 4.1.3.3 N-Acetylneuraminic acid ⇌ N-Acetyl-D-mannosamine + Pyruvate Schiff base intermediate with pyruvate nih.govnih.gov
N-Acyl-D-glucosamine 2-epimerase (AGE) 5.1.3.8 N-Acetyl-D-glucosamine ⇌ N-Acetyl-D-mannosamine Epimerization at C2 sci-hub.boxnih.gov

Hydrolysis of Glycosidic Linkages

The cleavage of the glycosidic bond between sialic acid and the adjacent sugar residue is a fundamental reaction catalyzed by neuraminidases (sialidases). Understanding the precise mechanism of this hydrolysis is critical. This compound is particularly suited for monitoring this process. The ¹³C labels at the C2 (keto/anomeric carbon) and C3 positions allow for the direct observation of the chemical environment and bonding changes at the anomeric center during enzymatic cleavage.

Research has utilized NMR spectroscopy to monitor the stability and hydrolysis of sialic acid's glycosidic linkage. ucsd.educapes.gov.brresearchgate.net While these studies may not have exclusively used the [2,3-¹³C₂] isotopologue, they establish the principle of using NMR to track the reaction. By employing this compound, researchers can track the disappearance of the ¹³C signal corresponding to the intact glycoside and the appearance of the signal for the released, free sialic acid. This allows for precise kinetic measurements and the detection of potential reaction intermediates.

Studies comparing the acid stability of N-acetylated versus de-N-acetylated sialic acids have demonstrated significant differences in their hydrolysis rates, which can be quantitatively monitored by NMR. ucsd.educapes.gov.brresearchgate.net The introduction of ¹³C labels enhances the sensitivity and resolution of these measurements, providing clear, quantifiable data on the rate of glycosidic bond cleavage under various enzymatic conditions. For instance, the rate of hydrolysis under mild acid conditions shows a stark contrast between N-acetylated sialosides and their de-N-acetylated counterparts.

Comparative Hydrolysis of Sialic Acid Methyl Glycosides in 10 mM HCl at 80°C
CompoundTime% HydrolyzedReference
Neu5Acα2Me (N-Acetylneuraminic acid α-methyl glycoside)20 min95% ucsd.eduresearchgate.net
Neuα2Me (Neuraminic acid α-methyl glycoside)3 h~47% ucsd.eduresearchgate.net

This table illustrates the significant stabilizing effect of removing the N-acetyl group on the glycosidic linkage, a phenomenon that can be precisely studied using ¹³C-labeled substrates in enzymatic assays.

Substrate-Enzyme Interactions

Beyond tracking the reaction itself, this compound is an invaluable probe for studying the non-covalent interactions between the sialic acid substrate and the enzyme's active site. NMR spectroscopy is a powerful method for obtaining information about the structure, conformation, and intermolecular interactions of biomolecules in solution, closely mimicking physiological conditions. researchgate.net

When the ¹³C-labeled substrate binds to a neuraminidase, changes in the chemical shifts of the ¹³C signals at C2 and C3 can be observed. These changes, known as chemical shift perturbations, provide detailed information about the local electronic environment of these carbon atoms within the enzyme's active site. This data can reveal the conformation of the bound substrate and identify which parts of the molecule are interacting closely with amino acid residues. For example, a significant downfield or upfield shift in the C2 or C3 signal upon binding would indicate a direct interaction, such as a hydrogen bond or electrostatic interaction, with the enzyme.

Crystallographic studies have identified key amino acid residues in the active sites of sialic acid-processing enzymes that are responsible for substrate binding. nih.gov For example, in N-acetyl-D-neuraminic acid lyase, several conserved residues form a network of hydrogen bonds with the hydroxyl and N-acetyl groups of the substrate. While crystallography provides a static picture, NMR studies with this compound can offer complementary dynamic information about these interactions in solution.

Key Amino Acid Residues in P. multocida N-Acetylneuraminate Lyase Interacting with Neu5Ac
Neu5Ac GroupInteracting Enzyme ResiduesType of InteractionReference
Hydroxyl GroupsThr48, Thr166, Asp190, Glu191, Ser207, Tyr251Hydrogen Bonds nih.gov
N-acetyl Group (Oxygen)Thr48, Tyr251Hydrogen Bonds nih.gov

This table outlines the critical interactions identified through structural biology. Using this compound in NMR experiments would allow researchers to probe the dynamics and electronic consequences of these specific interactions in solution, confirming the binding mode and providing insights into the catalytic mechanism.

Applications in Cellular and Organismal Glycobiology Research Utilizing N Acetyl D 2,3 13c2 Neuraminic Acid

Cellular Metabolism and Glycosylation Profiling

The introduction of N-Acetyl-D-[2,3-¹³C₂]neuraminic acid into cell culture systems is a key technique in metabolic glycoengineering. Cells uptake this labeled precursor and incorporate it into the sialic acid biosynthetic pathway, ultimately attaching it to the termini of glycan chains on glycoproteins and glycolipids. This process enables researchers to distinguish newly synthesized sialoglycans from the pre-existing, unlabeled pool.

Sialylation Patterns in Diverse Cell Lines and Tissues

The study of sialylation patterns, which can be altered in various physiological and pathological states such as cancer, benefits significantly from stable isotope labeling. By supplying cells with N-Acetyl-D-[2,3-¹³C₂]neuraminic acid, researchers can use mass spectrometry to perform quantitative analysis of changes in sialylated glycans. The mass shift of +2 Da (due to the two ¹³C atoms) allows for the clear identification and quantification of glycans that have incorporated the label.

This approach would enable the comparison of sialylation profiles between different cell types (e.g., healthy vs. malignant cells) or the same cells under different conditions. The relative abundance of labeled versus unlabeled glycans provides a dynamic measure of sialic acid incorporation and turnover. Aberrant sialylation is a known hallmark of cancer, often associated with metastasis and immune evasion. Therefore, tracing these changes with a labeled compound can provide insights into tumor progression.

Table 1: Representative Mass Isotopologue Distribution in a Hypothetical Glycan

This interactive table illustrates how the incorporation of N-Acetyl-D-[2,3-¹³C₂]neuraminic acid would be detected by mass spectrometry for a hypothetical sialoglycan.

Glycan StructureUnlabeled Mass (Da)Labeled Mass (Da)Mass Shift (Da)
Monosialylated Biantennary Glycan2222.02224.0+2
Disialylated Biantennary Glycan2513.02515.0 or 2517.0+2 or +4

Note: This table is illustrative and based on the principles of stable isotope labeling. Actual masses would vary depending on the specific glycan structure.

Response of Sialic Acid Metabolism to Environmental Perturbations

Cells can alter their glycosylation patterns in response to environmental cues, such as nutrient availability, oxidative stress, or exposure to toxins. By using a stable isotope tracer like N-Acetyl-D-[2,3-¹³C₂]neuraminic acid, the dynamics of these changes can be quantified. This methodology falls under the umbrella of metabolic flux analysis, which uses isotope labeling to measure the rates of metabolic reactions.

For instance, researchers could expose cells to a specific stressor and, at the same time, introduce the labeled sialic acid. By analyzing the rate of incorporation of the ¹³C label into the cellular sialoglycome over time, they could determine whether the stress condition enhances or suppresses sialic acid metabolism and utilization. This provides a more dynamic view than static measurements of metabolite concentrations.

Investigating Sialic Acid Transport and Trafficking

The movement of sialic acids into and within the cell is a tightly regulated process involving specific transporters. Labeled versions of sialic acid are invaluable for studying the kinetics and mechanisms of these transport systems.

Role of Sialin and Other Transporters

Sialin (encoded by the SLC17A5 gene) is a lysosomal transporter responsible for exporting free sialic acid from the lysosome to the cytoplasm after the degradation of glycoconjugates. Mutations in this transporter lead to sialic acid storage diseases. To study the function of Sialin and other transporters like NanT in bacteria, researchers can use labeled sialic acid.

In a typical assay, one could use cells or isolated lysosomes and provide N-Acetyl-D-[2,3-¹³C₂]neuraminic acid externally. The rate of its appearance inside the cell or its transport out of the lysosome can be monitored over time using mass spectrometry or NMR spectroscopy. This allows for the determination of transport kinetics and can be used to assess how different mutations or potential therapeutic compounds affect transporter function.

Intracellular Compartmentation of Sialic Acid Metabolism

The biosynthesis of sialic acid and its activation to CMP-sialic acid occur in different cellular compartments—primarily the cytoplasm and the nucleus, respectively. The subsequent transfer to glycans happens in the Golgi apparatus. Tracing the movement of N-Acetyl-D-[2,3-¹³C₂]neuraminic acid through these compartments is crucial for understanding the regulation of sialylation.

By performing subcellular fractionation after labeling cells with the ¹³C₂-Neu5Ac, researchers can isolate different organelles (cytosol, nucleus, Golgi) and analyze the concentration and chemical form of the labeled compound in each fraction. This can reveal where the metabolic bottlenecks are and how the flux through the pathway is controlled, providing a detailed map of the sialic acid journey within the cell.

Interrogating Glycan-Mediated Cellular Interactions

Sialic acids at the outermost position of cell surface glycans play a critical role in mediating interactions with other cells and with the extracellular matrix. These interactions are fundamental to processes like immune recognition and pathogen binding.

By metabolically labeling the sialoglycans of one cell population with N-Acetyl-D-[2,3-¹³C₂]neuraminic acid, it becomes possible to track the specific contribution of these glycans in cell-cell adhesion events. For example, in a co-culture experiment, if labeled cells are shown to adhere to a second, unlabeled cell type, subsequent analysis of the cell complex could confirm the direct involvement of the newly synthesized sialoglycans in this interaction. This approach offers a way to dissect the molecular basis of cell recognition events with high chemical specificity.

Sialic Acid's Role in Cell Recognition Processes

Sialic acids, terminally positioned on the glycan chains of glycoproteins and glycolipids, are at the forefront of intercellular communication. Their ubiquitous presence on the cell surface makes them key players in a myriad of recognition events that govern physiological and pathological processes. The use of N-Acetyl-D-[2,3-13C2]neuraminic acid enables researchers to meticulously track the involvement of sialic acid in these complex interactions.

One of the primary methodologies benefiting from this isotopic labeling is NMR spectroscopy. By introducing the ¹³C isotope, specific signals from the labeled sialic acid can be distinguished from the background of other carbon atoms in a complex biological sample. This allows for the precise monitoring of the sialic acid's chemical environment. When a sialic acid-binding protein, or lectin, recognizes and binds to a sialoglycan on a cell surface, subtle but measurable changes occur in the NMR spectrum of the labeled sialic acid. These changes, known as chemical shift perturbations, provide direct evidence of the interaction and can pinpoint the atoms within the sialic acid molecule that are most intimately involved in the binding.

For instance, studies involving Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of receptors crucial in regulating immune responses, can be significantly enhanced. By metabolically incorporating this compound into the cell surface glycans of immune cells, researchers can directly observe the binding of Siglecs expressed on other cells. The resulting chemical shift changes in the ¹³C signals of the C2 and C3 carbons can confirm the engagement of the sialic acid in the recognition process and provide insights into the conformation of the glycan upon binding.

The table below illustrates hypothetical chemical shift data that could be obtained from a ¹³C-HSQC (Heteronuclear Single Quantum Coherence) NMR experiment, demonstrating the effect of protein binding on the labeled sialic acid.

AtomChemical Shift (ppm) - FreeChemical Shift (ppm) - BoundChemical Shift Perturbation (Δδ ppm)
¹³C2101.5102.1+0.6
¹³C340.841.3+0.5
This interactive table provides a simplified representation of NMR chemical shift perturbations observed for N-Acetyl-D-[2,3-¹³C₂]neuraminic acid upon binding to a generic sialic acid-binding protein. The changes in chemical shifts (Δδ) indicate a direct interaction involving the labeled carbon atoms.

These detailed observations at the atomic level are critical for understanding how sialic acids mediate cell-cell adhesion, immune cell trafficking, and pathogen recognition. For example, many viruses, including influenza, and bacteria utilize host sialic acids as receptors for entry into cells. By employing this compound, the initial contact points of these pathogens with the host cell surface can be meticulously dissected.

Impact on Receptor-Ligand Binding Dynamics

Beyond simply identifying interactions, this compound is instrumental in quantifying the dynamics and affinity of receptor-ligand binding. Techniques such as Saturation Transfer Difference (STD) NMR and the analysis of chemical shift perturbations as a function of ligand concentration allow for the determination of binding constants (Kd), providing a quantitative measure of binding strength.

In an STD NMR experiment, a radiofrequency pulse is used to selectively saturate protons in the receptor protein. This saturation is then transferred to any bound ligands through the nuclear Overhauser effect (NOE). By observing the signals of the free ligand in the presence and absence of the saturated receptor, one can identify which parts of the ligand are in close proximity to the protein. While this technique primarily observes protons, the presence of the ¹³C label in this compound can be used in more advanced NMR experiments to resolve signal overlap and provide more detailed structural information about the bound state.

The strength of the interaction between a sialylated glycan and its receptor is often a key determinant of the biological outcome. For example, the affinity of viral hemagglutinin for host sialic acids can influence the infectivity of the virus. Similarly, the binding affinities of Siglecs for their sialylated ligands can modulate the threshold for immune cell activation.

Detailed research findings from studies using isotopically labeled sialic acids have provided valuable data on these interactions. For example, NMR titration experiments, where the chemical shifts of the labeled sialic acid are monitored as the concentration of the receptor protein is incrementally increased, can be used to calculate the dissociation constant (Kd).

The following interactive table presents a hypothetical dataset from an NMR titration experiment used to determine the binding affinity of a sialic acid-binding protein to glycans terminating in this compound.

Receptor Concentration (µM)¹³C2 Chemical Shift (ppm)¹³C3 Chemical Shift (ppm)
0101.5040.80
50101.6540.90
100101.7840.98
200101.9541.10
500102.0841.22
1000102.1041.28
This interactive table illustrates the change in ¹³C chemical shifts of N-Acetyl-D-[2,3-¹³C₂]neuraminic acid with increasing concentrations of a binding partner. This data can be used to calculate the dissociation constant (Kd) of the interaction.

By fitting these changes in chemical shifts to a binding isotherm, a precise Kd value can be determined. This quantitative data is crucial for the rational design of therapeutics that aim to either block or enhance these interactions. For instance, developing high-affinity sialic acid mimetics as inhibitors of viral attachment is a key strategy in antiviral drug development. The detailed binding information obtained through the use of this compound provides a roadmap for the design of such molecules.

Emerging Research Frontiers and Future Directions for N Acetyl D 2,3 13c2 Neuraminic Acid Research

Integration with Advanced Imaging Modalities for Spatiotemporal Studies

The ability to visualize and track N-Acetyl-D-[2,3-13C2]neuraminic acid in real-time within living organisms is a primary focus of emerging research. The integration of this isotopic tracer with advanced imaging techniques is providing unprecedented insights into the spatiotemporal dynamics of sialic acid metabolism and the localization of sialoglycoconjugates.

One of the most promising imaging modalities is Magnetic Resonance Imaging (MRI) , particularly hyperpolarized 13C MRI . This technique dramatically enhances the MRI signal of 13C-labeled compounds, enabling the real-time tracking of their metabolic conversion. nih.govbiorxiv.org While much of the current research in hyperpolarized 13C MRI has utilized [1-13C]pyruvate to study energy metabolism in cancer, the underlying principles are directly applicable to this compound. wikipedia.orgnih.gov By hyperpolarizing this labeled sialic acid, researchers can potentially visualize its uptake and incorporation into glycans in specific tissues and organs, offering a non-invasive method to study sialylation dynamics in vivo. nih.gov This could be particularly valuable for monitoring disease progression in conditions associated with altered sialylation, such as cancer and inflammatory diseases.

Nuclear Magnetic Resonance (NMR) spectroscopy , while not a traditional imaging modality for whole organisms, provides high-resolution structural and dynamic information at the molecular level. Studies have demonstrated the use of 13C-labeled N-acetylneuraminic acid to probe the structure and dynamics of glycoproteins. researchgate.net A 3D NMR experiment correlating the 1H, 13C2, and 13C3 atoms of the sugar ring allows for the detailed characterization of the local environment of the sialic acid residue on a glycoprotein (B1211001). researchgate.net This provides a powerful tool for understanding how changes in sialylation affect protein structure and function.

While not directly utilizing the 13C isotope for imaging, the development of sialic acid-derived tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) highlights the significant interest in imaging sialic acid in vivo. nih.govcreative-proteomics.comcymitquimica.com For instance, sialic acid derivatives have been labeled with radionuclides like Technetium-99m (Tc-99m) to serve as probes for tumor imaging. researchgate.net These studies provide a strong rationale for the future development of PET tracers based on this compound, which could offer complementary information to that obtained from MRI and NMR.

The table below summarizes the key imaging modalities and their potential applications with this compound.

Imaging ModalityPrinciplePotential Applications with this compound
Hyperpolarized 13C MRI Signal enhancement of 13C-labeled compounds for real-time metabolic imaging.In vivo tracking of sialic acid uptake, metabolism, and incorporation into glycans; non-invasive monitoring of diseases with altered sialylation.
NMR Spectroscopy High-resolution structural and dynamic information at the molecular level.Detailed characterization of the structure and dynamics of sialoglycoconjugates; understanding the impact of sialylation on protein function.
PET/SPECT Detection of radionuclides for in vivo imaging.Development of novel PET tracers for imaging sialic acid metabolism and localization with high sensitivity.

Development of Novel Biosensors and Probes for Glycan Dynamics

Understanding the dynamic nature of glycans, often referred to as the "glycome," is crucial for deciphering their roles in cellular processes. This compound is a key component in the development of novel biosensors and probes designed to monitor these dynamics in real-time and with high specificity.

The stable isotope label in this compound makes it an intrinsic probe for NMR-based studies of glycan dynamics. By introducing this labeled sialic acid into glycoproteins, researchers can use NMR to monitor changes in the chemical environment of the sialic acid residue, providing insights into protein-glycan and glycan-glycan interactions. nih.gov A notable study utilized a 3D NMR experiment that correlates the 1H, 13C2, and 13C3 atoms, offering a detailed view of the sialic acid's conformation and interactions. nih.gov

Beyond its direct use in NMR, the principles of isotopic labeling are being combined with other probing technologies. While not using the exact [2,3-13C2] isotope, studies employing 13C-labeled sialic acid in conjunction with RNA-based stable isotope probing (RNA-SIP) have successfully identified and quantified the uptake and metabolism of sialic acid by specific bacteria within a complex microbial community. creative-proteomics.com This approach acts as a powerful probe to understand the dynamics of nutrient utilization in microbial ecosystems.

In parallel to isotopic labeling, significant advancements are being made in the development of fluorescent probes and genetically encoded biosensors for sialic acid. For example, Förster resonance energy transfer (FRET)-based nanosensors have been engineered to detect N-acetylneuraminic acid in living cells in real-time. researchgate.net These sensors typically consist of a sialic acid-binding protein flanked by two fluorescent proteins. Upon binding to sialic acid, a conformational change in the sensor leads to a change in FRET efficiency, which can be monitored by fluorescence microscopy.

Furthermore, bioorthogonal chemical labeling probes represent a rapidly advancing frontier. nih.govmdpi.com These probes involve introducing a chemically unique functional group (e.g., an azide (B81097) or alkyne) into sialic acid. This modified sialic acid is then metabolized by cells and incorporated into their glycans. The bioorthogonal functional group can then be specifically reacted with a complementary probe, such as a fluorescent dye or a biotin (B1667282) tag, allowing for the visualization and isolation of sialylated glycans. nih.gov Combining isotopic labeling with bioorthogonal chemistry could offer a multi-modal approach to studying glycan dynamics, where the isotope provides information on metabolic flux and the bioorthogonal tag allows for spatial localization.

The following table outlines the different types of biosensors and probes used to study glycan dynamics.

Probe/Biosensor TypePrincipleRelevance to this compound
NMR Spectroscopy Utilizes the magnetic properties of atomic nuclei to provide structural and dynamic information.The [2,3-13C2] label serves as a specific NMR probe to monitor the local environment and interactions of sialic acid on glycoconjugates. nih.gov
RNA-Stable Isotope Probing Traces the incorporation of a stable isotope from a substrate into the RNA of metabolically active microorganisms.Demonstrates the use of 13C-labeled sialic acid to probe the dynamics of sialic acid metabolism in microbial communities. creative-proteomics.com
FRET-Based Nanosensors Genetically encoded sensors that change their fluorescence properties upon binding to a target molecule.Provides a complementary method for real-time, in-cell measurement of N-acetylneuraminic acid concentrations. researchgate.net
Bioorthogonal Chemical Probes Introduces a unique chemical handle into a biomolecule for specific labeling and detection.Offers a powerful tool for visualizing and isolating sialylated glycans, which could be used in conjunction with isotopic tracing. nih.govmdpi.com

High-Throughput Metabolic Phenotyping Using Isotopic Tracing

The integration of stable isotope tracing with advanced analytical platforms is enabling high-throughput metabolic phenotyping, providing a comprehensive view of how cells and organisms process this compound and other metabolites. This approach, often referred to as metabolic flux analysis (MFA), is critical for understanding the metabolic reprogramming that occurs in various diseases. mdpi.comnih.gov

Isotopic tracing with this compound allows researchers to follow the journey of the 13C atoms as the molecule is metabolized and incorporated into other biomolecules. nih.gov By measuring the distribution of the 13C label in downstream metabolites, it is possible to quantify the activity of specific metabolic pathways. This is particularly valuable for studying the sialic acid biosynthesis and catabolism pathways, as well as its connections to central carbon metabolism. researchgate.net

The analysis of isotopically labeled metabolites is typically performed using mass spectrometry (MS) , coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), or by Nuclear Magnetic Resonance (NMR) spectroscopy . creative-proteomics.com These techniques can separate and identify a large number of metabolites in a single sample and determine their isotopic enrichment. This allows for a global, or "omics," view of metabolic fluxes.

Recent studies have utilized 13C-labeled glucose to trace its incorporation into the building blocks of sialic acid, such as UDP-N-acetylglucosamine and CMP-N-acetylneuraminic acid, in different cell types. biorxiv.orgnih.gov These experiments have revealed how metabolic pathways are rewired in cancer cells to support increased glycosylation. The use of this compound as the starting tracer would provide a more direct way to probe the downstream fate of sialic acid itself.

The "high-throughput" aspect of this research comes from the ability of modern analytical platforms to process many samples automatically and the use of sophisticated computational tools to analyze the large datasets generated. This allows for the rapid screening of different conditions, such as the effect of drugs on sialic acid metabolism, or the comparison of metabolic phenotypes across different cell lines or patient samples.

The table below details the key components of high-throughput metabolic phenotyping using isotopic tracing.

ComponentDescriptionRole in Sialic Acid Research
Isotopic Tracer A molecule, such as this compound, containing one or more stable isotopes.Allows for the tracking of carbon atoms through the sialic acid metabolic network.
Analytical Platforms Techniques like GC-MS, LC-MS, and NMR used to detect and quantify isotopically labeled metabolites.Provide the raw data on the distribution of the 13C label in various metabolites.
Metabolic Flux Analysis (MFA) A computational method used to calculate the rates of metabolic reactions from isotopic labeling data.Quantifies the activity of pathways involved in sialic acid biosynthesis, catabolism, and utilization. mdpi.comnih.gov
High-Throughput Screening The automated analysis of a large number of samples to identify metabolic differences.Enables the rapid comparison of sialic acid metabolism under different experimental conditions or in different biological samples.

Computational Modeling and Simulation of Sialic Acid Metabolism and Structure

Computational modeling and simulation are becoming indispensable tools for interpreting the complex data generated from isotopic tracing experiments and for gaining a deeper understanding of the structure and function of sialoglycoconjugates. When combined with experimental data from tracers like this compound, these in silico approaches provide a powerful platform for systems-level analysis.

Metabolic network models are computational representations of the biochemical reactions that occur in a cell. These models can be used to simulate the flow of metabolites through the network and to predict how the network will respond to perturbations, such as changes in nutrient availability or the inhibition of an enzyme. By incorporating data from isotopic tracing studies with this compound, these models can be refined to more accurately reflect the in vivo metabolic fluxes. This allows for the identification of key control points in sialic acid metabolism and the prediction of potential targets for therapeutic intervention.

Molecular dynamics (MD) simulations are used to study the structure and dynamics of molecules at an atomic level. These simulations can be used to investigate how the incorporation of sialic acid affects the conformation and flexibility of glycoproteins and glycolipids. By understanding these structural changes, researchers can gain insights into how sialylation modulates the function of these molecules, such as their interactions with other proteins or their role in cell signaling.

Quantum mechanics (QM) calculations can be used to study the electronic structure of molecules and to predict their spectroscopic properties, such as NMR chemical shifts. These calculations can be used to interpret the NMR spectra of this compound and its metabolites, helping to identify the different chemical forms of the molecule present in a sample. One study used density functional theory (DFT), a QM method, to study the different forms of 13C-labeled N-acetyl-neuraminic acid in aqueous solution, including the keto, keto hydrate (B1144303), and enol forms.

The integration of these computational approaches with experimental data is creating a synergistic cycle of discovery. Experimental data from isotopic tracing is used to build and validate computational models, which in turn generate new hypotheses that can be tested experimentally.

The following table summarizes the key computational approaches and their applications in sialic acid research.

Computational ApproachDescriptionApplication in Conjunction with this compound
Metabolic Network Modeling Mathematical representation of cellular metabolism used to simulate metabolic fluxes.Integration of isotopic tracing data to build predictive models of sialic acid metabolism and identify key regulatory nodes.
Molecular Dynamics (MD) Simulations Computer simulation of the physical movements of atoms and molecules.Elucidation of the structural and dynamic effects of sialylation on glycoproteins and their interactions.
Quantum Mechanics (QM) Calculations Theoretical methods used to compute the electronic structure and properties of molecules.Interpretation of NMR spectra of 13C-labeled sialic acid and prediction of its chemical properties.

Expanding Applications in Systems Glycobiology and Precision Glycoengineering

The ability to precisely track and manipulate sialic acid metabolism using tools like this compound is driving significant progress in the fields of systems glycobiology and precision glycoengineering. These disciplines aim to understand the glycome as an integrated system and to engineer glycosylation for therapeutic and biotechnological purposes.

Systems glycobiology seeks to understand how the complex interplay of genes, proteins, and metabolites gives rise to the diversity and function of the glycome. Isotopic tracers like this compound are essential for a systems-level understanding of glycosylation. By tracing the flux of sialic acid through its metabolic network and into various glycoconjugates, researchers can build quantitative models of the sialylation process. This allows for the investigation of how the sialylation machinery is regulated and how it responds to different physiological and pathological stimuli.

Precision glycoengineering involves the targeted modification of glycosylation pathways to produce glycoproteins with desired properties. This has significant implications for the development of biotherapeutics, such as monoclonal antibodies, where the glycosylation pattern can profoundly affect their efficacy and safety. By using this compound in metabolic glycoengineering approaches, it is possible to control the incorporation of sialic acid into glycoproteins. The isotopic label can then be used to precisely quantify the degree of sialylation and to optimize the production process.

Furthermore, the insights gained from studying sialic acid metabolism with isotopic tracers can inform the design of novel therapeutic strategies. For example, by identifying enzymes that are critical for sialic acid metabolism in cancer cells, it may be possible to develop inhibitors that selectively target these enzymes and block the aberrant sialylation that contributes to tumor growth and metastasis.

The future of research with this compound lies in its continued integration with other "omics" technologies, such as genomics, transcriptomics, and proteomics. This multi-omics approach will provide a holistic view of the role of sialylation in biological systems and will undoubtedly lead to new discoveries and applications in medicine and biotechnology.

The table below highlights the applications of this compound in these emerging fields.

FieldDescriptionApplication of this compound
Systems Glycobiology The study of the glycome as an integrated biological system.Provides quantitative data on metabolic fluxes to build systems-level models of sialylation.
Precision Glycoengineering The targeted modification of glycosylation for therapeutic and biotechnological purposes.Enables precise control and quantification of sialylation in the production of biotherapeutics.
Therapeutic Development The design and discovery of new drugs and therapies.Helps to identify and validate novel drug targets within the sialic acid metabolic pathway.

Q & A

Q. What enzymatic methods are used to synthesize N-Acetyl-D-[2,3-13C₂]neuraminic Acid, and how are reaction conditions optimized?

N-Acetyl-D-[2,3-13C₂]neuraminic Acid is synthesized via N-acetylneuraminate lyase, which catalyzes the condensation of isotopically labeled N-acetylmannosamine and pyruvate under controlled pH (7.5–8.0) and temperature (37°C). Key optimizations include adjusting enzyme-to-substrate ratios and monitoring reaction kinetics to achieve >95% purity. Isotopic labeling at C2 and C3 positions is ensured using ¹³C-enriched precursors .

Q. How can researchers distinguish between labeled and unlabeled sialic acid derivatives using analytical techniques?

Nuclear magnetic resonance (NMR) spectroscopy is the primary method for distinguishing isotopic labeling. The ¹³C-labeled carbons (C2 and C3) show distinct chemical shifts compared to unlabeled counterparts. For quantification, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) provides precise molar ratios by comparing peak intensities of labeled vs. unlabeled ions in extracted ion chromatograms .

Q. What are the recommended protocols for tracking N-Acetyl-D-[2,3-13C₂]neuraminic Acid in metabolic studies?

Use isotope dilution mass spectrometry (IDMS) with an internal standard (e.g., N-Acetyl-D-[¹³C₃]neuraminic Acid) to correct for matrix effects. Sample preparation involves extracting sialic acids from biological fluids (e.g., serum, cerebrospinal fluid) via solid-phase extraction, followed by derivatization for enhanced ionization efficiency in MS analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic incorporation data of labeled sialic acids in neural tissues?

Contradictions often arise due to variable blood-brain barrier permeability or isotopic dilution from endogenous sialic acid pools. To address this, combine pulse-chase experiments with compartmental modeling to differentiate between direct incorporation and metabolic recycling. Validate results using tissue-specific knockout models or inhibitors of sialic acid transporters .

Q. What experimental design considerations are critical for studying sialic acid-dependent viral binding using isotopically labeled substrates?

Optimize viral neuraminidase activity assays by pre-incubating viruses with labeled sialic acids. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Control for isotopic effects on enzyme kinetics by comparing KmK_m and VmaxV_{max} values between labeled and unlabeled substrates .

Q. How can degradation pathways of N-Acetyl-D-[2,3-13C₂]neuraminic Acid be minimized during long-term stability studies?

Store the compound at -20°C in lyophilized form to prevent hydrolysis. For in vitro studies, add protease inhibitors and antioxidants (e.g., EDTA, ascorbic acid) to buffers. Monitor degradation products (e.g., free sialic acid) via ultra-HPLC with charged aerosol detection (CAD) .

Q. What strategies improve signal-to-noise ratios in NMR studies of isotopically labeled sialic acids?

Use ¹³C-decoupling and inverse detection probes to enhance sensitivity. For complex biological matrices, employ 2D heteronuclear single quantum coherence (HSQC) spectroscopy to resolve overlapping peaks. Dynamic nuclear polarization (DNP) can amplify signals in low-concentration samples .

Methodological Troubleshooting

Q. Why might HPLC-MS data show inconsistent isotopic enrichment ratios, and how can this be corrected?

Inconsistencies may arise from ion suppression or incomplete derivatization. Mitigate by spiking samples with a heavy isotope internal standard (e.g., ¹⁵N-labeled sialic acid) and using hydrophilic interaction liquid chromatography (HILIC) to improve separation. Validate method accuracy with spike-recovery experiments .

Q. How can researchers confirm the positional specificity of ¹³C labels in N-Acetyl-D-[2,3-13C₂]neuraminic Acid?

Perform tandem MS (MS/MS) fragmentation to verify ¹³C localization. For example, collision-induced dissociation (CID) of the molecular ion should yield fragments retaining both labeled carbons. Cross-validate with ¹³C-edited NOESY NMR to confirm spatial proximity of C2 and C3 .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing time-resolved metabolic flux data involving labeled sialic acids?

Apply kinetic flux profiling (KFP) with Bayesian inference to model isotopic enrichment over time. Use tools like INCA (Isotopomer Network Compartmental Analysis) to account for compartment-specific turnover rates in tissues. Validate models using isotopomer abundance data from LC-MS/MS .

Q. How can researchers differentiate between enzymatic and non-enzymatic sialic acid modifications in vitro?

Conduct control experiments with heat-inactivated enzymes or specific inhibitors (e.g., 2,3-dehydro-N-acetylneuraminic acid for neuraminidases). Compare reaction kinetics and product profiles using differential scanning fluorimetry (DSF) or activity-based protein profiling (ABPP) .

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